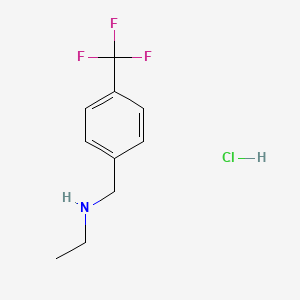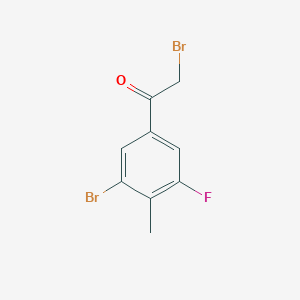
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H7Br2FO. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes bromination, fluorination, and methylation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media[][4].
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H7Br2FO |
|---|---|
Peso molecular |
309.96 g/mol |
Nombre IUPAC |
2-bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 |
Clave InChI |
PRHKWIPHRSIXGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C(=O)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)
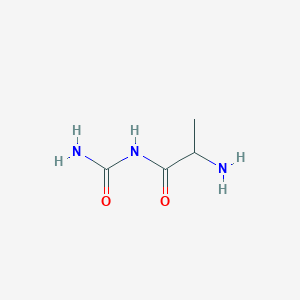
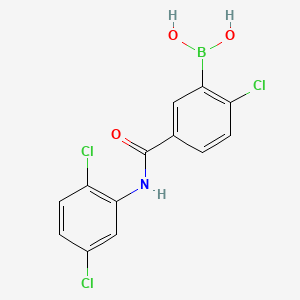
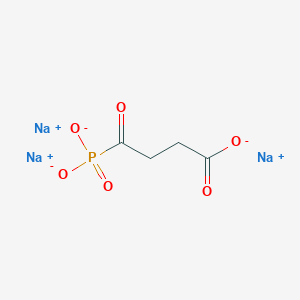
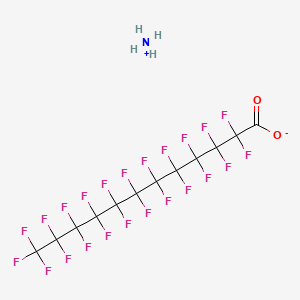
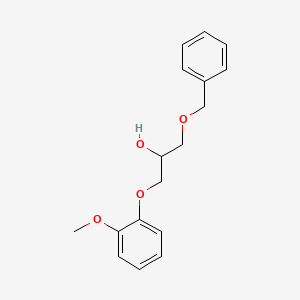
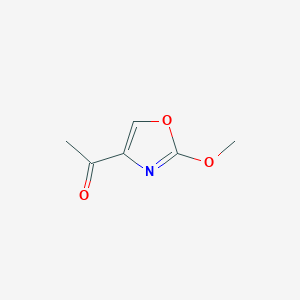
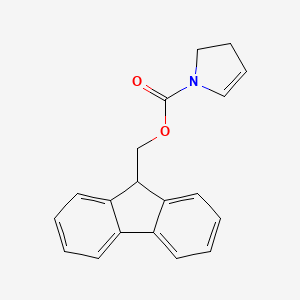
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
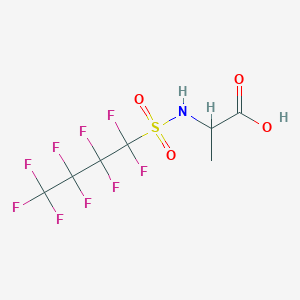
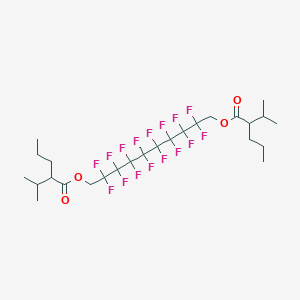
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
